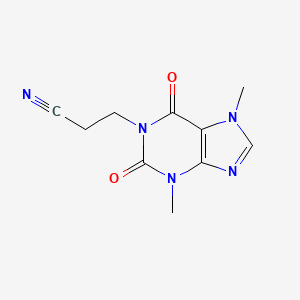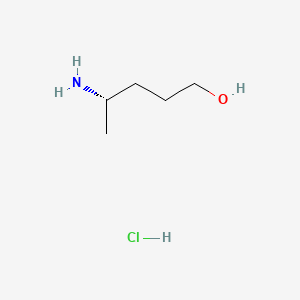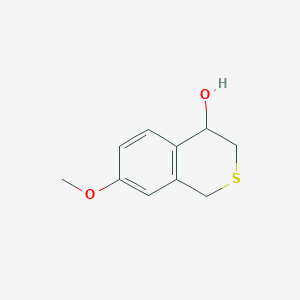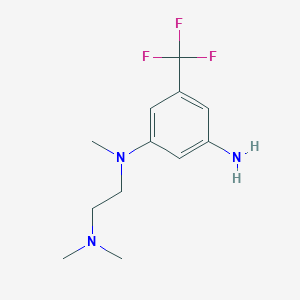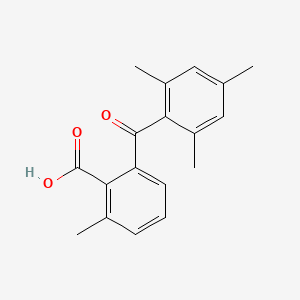
3-Fluoro-2-methoxy-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methoxy-4-methylphenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-methylphenol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenol ring. The methoxy and methyl groups can be added through alkylation reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure the desired substitution pattern and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and reaction conditions is tailored to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine, methoxy, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methoxy-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds. This can influence its binding to enzymes and receptors, affecting various biochemical pathways. The methoxy and methyl groups also contribute to its overall chemical behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methylphenol
- 4-Fluoro-2-methoxy-3-methylphenol
- 2-Fluoro-4-methylphenol
Uniqueness
3-Fluoro-2-methoxy-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical propertiesCompared to similar compounds, it may exhibit different biological activities and chemical behaviors .
Eigenschaften
Molekularformel |
C8H9FO2 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
3-fluoro-2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4,10H,1-2H3 |
InChI-Schlüssel |
MYIIKPKDRKVWLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




